molecular formula C17H26N2O B7929743 2-{(S)-2-[(Benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol

2-{(S)-2-[(Benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol

Cat. No.: B7929743
M. Wt: 274.4 g/mol
InChI Key: ZXMYKCCVNPAYGO-KRWDZBQOSA-N
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Description

2-{(S)-2-[(Benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol is a complex organic compound characterized by its unique structure, which includes a benzyl group, a cyclopropyl group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(S)-2-[(Benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common method involves the reaction of benzylamine with cyclopropylcarboxaldehyde to form an intermediate Schiff base, which is then reduced to the corresponding amine. This amine is subsequently reacted with (S)-2-chloromethylpyrrolidine under basic conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{(S)-2-[(Benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl ketone derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

2-{(S)-2-[(Benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various conditions.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{(S)-2-[(Benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{(S)-2-[(Benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[(2S)-2-[[benzyl(cyclopropyl)amino]methyl]pyrrolidin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O/c20-12-11-18-10-4-7-17(18)14-19(16-8-9-16)13-15-5-2-1-3-6-15/h1-3,5-6,16-17,20H,4,7-14H2/t17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXMYKCCVNPAYGO-KRWDZBQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CCO)CN(CC2=CC=CC=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)CCO)CN(CC2=CC=CC=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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